molecular formula C9H16 B14473157 1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane CAS No. 69147-03-1

1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane

Cat. No.: B14473157
CAS No.: 69147-03-1
M. Wt: 124.22 g/mol
InChI Key: INNCSJIBGYJUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . This compound is characterized by a cyclopropane ring substituted with two methyl groups and a 2-methyl-2-propenyl group. It is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane typically involves the reaction of allylic halides with suitable reagents. One common method includes the reaction of (2-halo-2-methylpropylidene)malonate with 2-methyl-1-propenylmagnesium bromide . This reaction proceeds under controlled conditions to yield the desired cyclopropane derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

    Addition: The double bond in the 2-methyl-2-propenyl group can participate in addition reactions, forming new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane involves its interaction with various molecular targets. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological pathways and processes. Its effects are mediated through the formation of reactive intermediates, which can interact with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane can be compared with other cyclopropane derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

69147-03-1

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1,1-dimethyl-2-(2-methylprop-2-enyl)cyclopropane

InChI

InChI=1S/C9H16/c1-7(2)5-8-6-9(8,3)4/h8H,1,5-6H2,2-4H3

InChI Key

INNCSJIBGYJUJK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CC1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.